molecular formula C10H12O3 B3320499 2-Methoxy-3,4-dimethylbenzoic acid CAS No. 1245533-07-6

2-Methoxy-3,4-dimethylbenzoic acid

Cat. No. B3320499
CAS RN: 1245533-07-6
M. Wt: 180.2 g/mol
InChI Key: HWHFXXPMPGGCFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

MDMBA can be synthesized from vanillin or guaiacol through a series of chemical reactions involving oxidation, methylation, and decarboxylation. The synthesis of MDMBA can be achieved by different methods, including Biocatalysis, electrochemical, and catalyst-free methods. A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Molecular Structure Analysis

The molecular structure of MDMBA consists of a benzene ring, a methoxy group (-OCH3), and two methyl groups (-CH3). The molecular formula is C10H12O3.


Physical And Chemical Properties Analysis

MDMBA has a melting point of 180-183°C and a boiling point of 315°C at 760 mmHg. It is slightly soluble in water (0.84 g/L at 25°C) but soluble in organic solvents such as ethanol, acetone, and ether. The acid dissociation constant (pKa) of MDMBA is 4.16, which means it is a weak acid.

properties

IUPAC Name

2-methoxy-3,4-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-4-5-8(10(11)12)9(13-3)7(6)2/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHFXXPMPGGCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3,4-dimethylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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